molecular formula C17H16ClN5OS2 B11369462 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11369462
M. Wt: 405.9 g/mol
InChI Key: SYEKOYSBEGRGMF-UHFFFAOYSA-N
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Description

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a sophisticated synthetic compound incorporating a 1,3,4-thiadiazole core linked to a chlorinated pyrimidine ring via a carboxamide bridge, with additional modifications including an ethyl group on the thiadiazole and a (3-methylbenzyl)sulfanyl moiety on the pyrimidine. This specific molecular architecture, particularly the 1,3,4-thiadiazole component, is recognized as a bioisostere of pyrimidine bases, which allows such compounds to interact with critical biological targets and disrupt essential cellular processes like DNA replication . The integration of both thiadiazole and pyrimidine rings in a single hybrid structure is a modern strategy in medicinal chemistry to create novel molecules with enhanced and multi-faceted biological potential . This compound is of significant interest in early-stage pharmacological research for its potential bioactivities. Derivatives of 1,3,4-thiadiazole have been extensively reported to possess a wide spectrum of biological properties, including antimicrobial, antidepressant, anti-inflammatory, and notably, anticancer activities . The structural features of this compound suggest it may serve as a valuable chemical scaffold for developing enzyme inhibitors or receptor modulators. Its potential to exhibit cytotoxic properties is also a key area of investigation, as many 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit the growth of various human cancer cell lines, making them promising leads in anticancer agent discovery . This product is intended for research and development purposes only. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H16ClN5OS2

Molecular Weight

405.9 g/mol

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H16ClN5OS2/c1-3-13-22-23-17(26-13)21-15(24)14-12(18)8-19-16(20-14)25-9-11-6-4-5-10(2)7-11/h4-8H,3,9H2,1-2H3,(H,21,23,24)

InChI Key

SYEKOYSBEGRGMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC(=C3)C

Origin of Product

United States

Biological Activity

The compound 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5O3S2C_{17}H_{16}ClN_{5}O_{3}S_{2}, with a molecular weight of approximately 437.9 g/mol. The structure features a pyrimidine ring fused with a thiadiazole moiety and a sulfanyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H16ClN5O3S2
Molecular Weight437.9 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring : Cyclization reactions are performed using appropriate precursors.
  • Introduction of the Thiadiazole Moiety : This involves reacting a thiadiazole precursor with the pyrimidine intermediate.
  • Chlorination and Sulfonylation : These steps introduce the chloro and sulfanyl groups essential for biological activity.

Antimicrobial Activity

Research indicates that compounds with thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi, including Candida albicans and Aspergillus niger .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. The mechanism often involves the inhibition of specific enzymes like lipoxygenases, which are implicated in cancer progression . For example, compounds with similar structures demonstrated cytotoxic effects on cancer cell lines such as PC3 (prostate cancer) and HT29 (colon cancer) .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Case Studies

  • Study on Cytotoxicity : A comparative study evaluated the cytotoxic effects of various thiadiazole derivatives against several cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition Assays : Another study focused on enzyme inhibition, particularly against 15-lipoxygenase. The results suggested that the synthesized compounds could serve as potential leads for developing new anticancer agents due to their ability to inhibit this enzyme effectively .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Particularly targeting lipoxygenases involved in inflammatory responses and cancer progression.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a pyrimidine ring fused with a thiadiazole moiety and a chloro substituent. The molecular formula is C17H16ClN5O3S2C_{17}H_{16}ClN_5O_3S_2 with a molecular weight of approximately 437.9 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring: Achieved through cyclization reactions with suitable precursors.
  • Introduction of the Thiadiazole Moiety: Involves reactions with thiadiazole precursors.
  • Chlorination and Sulfonylation: These steps enhance the biological activity of the compound.

Antimicrobial Properties

Research indicates that compounds similar to 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide exhibit substantial antimicrobial activities. A study demonstrated that related compounds showed effectiveness against various bacterial strains, including mycobacteria and fungi, indicating potential use as antimicrobial agents .

Anti-inflammatory Activity

Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests its potential application in treating inflammatory diseases .

Anticancer Potential

The structural features of the compound may also confer anticancer properties. Preliminary studies indicate that derivatives of this class can inhibit histone acetyltransferases, which are implicated in cancer progression . Further research is required to elucidate specific mechanisms and targets.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activities of similar compounds, focusing on their effectiveness against various pathogens. These studies often utilize assays to measure inhibition zones and minimal inhibitory concentrations (MIC) against target organisms .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiadiazole and pyrimidine rings significantly affect biological activity. For instance, variations in substituents on the benzyl group have been shown to enhance antimicrobial efficacy while maintaining low cytotoxicity .

Conclusion and Future Directions

The compound this compound shows promising applications in medicinal chemistry due to its antimicrobial, anti-inflammatory, and potential anticancer properties. Ongoing research is essential to fully understand its mechanisms of action and optimize its structure for enhanced efficacy.

Future studies should focus on:

  • Detailed biochemical pathways involved in its action.
  • Clinical trials to evaluate safety and effectiveness in humans.
  • Development of derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s activity and properties are closely tied to its substituents. Below is a comparative analysis with structurally related analogues:

Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound - 5-Ethyl-1,3,4-thiadiazole
- 3-Methylbenzylsulfanyl
C₁₇H₁₆ClN₅OS₂ 397.92 Balanced lipophilicity due to ethyl and methyl groups
BH53090 () - 5-Methyl-1,3,4-thiadiazole
- Benzylsulfanyl
C₁₅H₁₂ClN₅OS₂ 377.87 Reduced steric bulk (methyl vs. ethyl)
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide () - 5-Methyl-thiadiazole
- 4-Fluorobenzylsulfonyl
C₁₅H₁₁ClFN₅O₃S₂ 427.86 Sulfonyl group enhances polarity
Compound 4y () - 5-Ethyl-thiadiazole
- p-Tolylamino-thiadiazole
C₁₆H₁₇N₇OS₂ 395.48 Dual thiadiazole rings; high anticancer activity
5-Chloro-N-(4-chlorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide () - 4-Chlorophenyl
- 3-Methylbenzylsulfanyl
C₁₉H₁₅Cl₂N₃OS 404.30 Aromatic chlorophenyl substitution
Key Observations:

Sulfonyl vs. Sulfanyl: The sulfonyl group in increases polarity, which may improve water solubility but reduce cell penetration compared to the sulfanyl group in the target compound .

Aromatic Substituents :

  • The 3-methylbenzyl group in the target compound provides moderate steric hindrance, whereas 4-fluorobenzyl () introduces electron-withdrawing effects that could alter binding interactions .
  • Chlorophenyl () substituents enhance halogen bonding but may increase molecular weight and reduce metabolic stability .

Key Findings:
  • Anticancer Activity : Compound 4y (with a 5-ethyl-thiadiazole) demonstrates potent activity against breast (MCF-7) and lung (A549) cancer cells, suggesting that the ethyl group optimizes cytotoxicity compared to methyl or bulkier substituents .
  • Plant Growth Regulation: Pyrazole carboxamides () with cyano and aryl groups exhibit growth-promoting effects, highlighting the role of carboxamide moieties in agrochemical applications .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be higher than sulfonyl-containing analogues () due to the ethyl and methylbenzyl groups, favoring passive diffusion across biological membranes.
  • Solubility : Sulfonyl derivatives () may exhibit better aqueous solubility, whereas the target compound’s sulfanyl group prioritizes lipid bilayer interaction .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine backbone is constructed via cyclization reactions, typically starting with 2,4,5-trichloropyrimidine or its derivatives. The critical steps involve sequential substitutions at positions 2, 4, and 5. For the target compound, the 4-carboxamide group is introduced first, followed by sulfanyl and chloro substituents.

Key Reaction Sequence :

  • Chlorination at Position 5 : 2,4-Dichloropyrimidine-5-carboxylic acid is treated with phosphorus oxychloride (POCl₃) under reflux to yield 2,4,5-trichloropyrimidine-5-carboxylic acid.

  • Amide Bond Formation : The 4-chloro group is displaced by 5-ethyl-1,3,4-thiadiazol-2-amine via nucleophilic substitution. This step employs a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) at 0–5°C, achieving yields of 70–85%.

Introduction of the Sulfanyl Group

The 2-chloro substituent on the pyrimidine ring is replaced with 3-methylbenzyl mercaptan through a nucleophilic aromatic substitution (SNAr) reaction. This requires a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base such as potassium carbonate (K₂CO₃) to generate the thiolate anion.

Representative Conditions :

  • Reactants : 2-chloro intermediate (1 equiv), 3-methylbenzyl mercaptan (1.2 equiv)

  • Solvent : DMF, anhydrous

  • Base : K₂CO₃ (2 equiv)

  • Temperature : 80°C, 12 hours

  • Yield : 65–78%.

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors are employed for the amide coupling step to enhance reaction control and reduce byproduct formation. Key optimizations include:

Table 1: Industrial-Scale Parameters for Amide Coupling

ParameterSmall-Scale (Lab)Industrial-Scale
Reactor TypeBatchContinuous Flow
Temperature0–5°C25°C
Residence Time2 hours30 minutes
Yield70–85%88–92%
Solvent Recovery Rate60%95%

The sulfanyl substitution step is optimized using microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining yields >75%.

Comparative Analysis of Methodologies

Amide Coupling Agents

Carbodiimide-based agents (e.g., EDC) are preferred over uronium salts (e.g., HATU) due to lower cost and compatibility with industrial solvents. However, HATU offers superior yields (90–95%) in small-scale syntheses.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) are critical for SNAr reactions due to their ability to stabilize transition states. DMSO increases reaction rates but complicates purification, whereas DMF balances reactivity and ease of processing.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiol oxidation to disulfides during sulfanyl substitution.

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) and add antioxidants like ascorbic acid.

Purification Complexity

  • Issue : Co-elution of unreacted thiadiazole-amine with the product.

  • Solution : Use gradient elution in preparative HPLC (C18 column, acetonitrile/water) to achieve >99% purity.

Emerging Methodologies

Enzymatic Catalysis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) for amide bond formation, enabling aqueous-phase reactions at ambient temperatures. Pilot studies report yields of 50–60%, with ongoing research targeting industrial viability.

Photoredox Catalysis

Visible-light-mediated C–S bond formation is being explored for sulfanyl group introduction, using Ir(III) catalysts (e.g., [Ir(ppy)₃]). Preliminary data show 40–55% yields under mild conditions .

Q & A

Basic: What are the key synthetic methodologies for preparing thiadiazole- and pyrimidine-containing analogs of this compound?

Answer:
The synthesis of thiadiazole-pyrimidine hybrids typically involves cycloaddition and condensation reactions. For example:

  • Cycloaddition : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine yields thiadiazole-azetidinone derivatives .
  • Condensation : Aromatic aldehydes can condense with thiadiazol-2-amine intermediates to form Schiff bases, which are subsequently cyclized using POCl₃ under reflux (90°C, 3 hours) to yield thiadiazole derivatives .
  • Pyrimidine functionalization : Chloro-substituted pyrimidines are often modified via nucleophilic aromatic substitution (e.g., sulfanyl group introduction using 3-methylbenzylthiol under basic conditions).

Table 1 : Common Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CycloadditionChloroacetyl chloride, Et₃N, RT65–75
CondensationPOCl₃, reflux, 3h70–85
Sulfanyl addition3-methylbenzylthiol, K₂CO₃, DMF60–80

Basic: How is structural characterization performed for such complex heterocycles?

Answer:
Multi-modal spectroscopic and crystallographic methods are critical:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, S–C=N vibrations at ~680 cm⁻¹ for thiadiazole) .
  • NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., pyrimidine C-5 chloro signal at δ ~160 ppm; thiadiazole CH₃ at δ ~2.5 ppm) .
  • X-ray crystallography : Determines absolute configuration and intermolecular interactions. For example, pyrimidinone derivatives show planar geometry with π-π stacking (e.g., d = 3.5 Å between aromatic rings) .

Advanced: How can computational methods resolve contradictions in reaction outcomes or bioactivity data?

Answer:
Discrepancies in experimental results (e.g., variable yields or unexpected byproducts) can be addressed via:

  • Reaction path search : Quantum chemical calculations (DFT) model transition states and intermediates to predict regioselectivity in cycloadditions .
  • Machine learning : Training models on existing reaction datasets (e.g., ICReDD’s platform) identifies optimal conditions (solvent, catalyst) for sulfanyl group incorporation, reducing trial-and-error .
  • Pharmacophore modeling : Explains bioactivity contradictions by mapping electrostatic/hydrophobic interactions. For example, pyrimidine carboxamide analogs show variable anti-tumor activity depending on sulfanyl group orientation .

Advanced: What strategies optimize multi-step synthesis for improved scalability?

Answer:
Key considerations include:

  • Catalyst selection : Triethylamine enhances cycloaddition kinetics but may require replacement with immobilized bases (e.g., polymer-supported Et₃N) for easier purification .
  • Protection/deprotection : Use of 4-methoxybenzyl (PMB) groups protects amine intermediates during pyrimidine functionalization, enabling selective deprotection with TFA .
  • Flow chemistry : Continuous reactors minimize side reactions in POCl₃-mediated condensations, improving yield reproducibility .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer : MTT assay (IC₅₀ measurement in HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) .

Table 2 : Representative Bioactivity Data

AssayTargetResult (IC₅₀)Reference
MTTHepG212.3 µM
Kinase inhibitionBcr-Abl0.8 nM
MICS. aureus8 µg/mL

Advanced: How can reaction mechanisms be validated for controversial steps (e.g., sulfanyl group introduction)?

Answer:

  • Isotopic labeling : Using ³⁵S-labeled 3-methylbenzylthiol traces sulfur incorporation into the pyrimidine ring via LC-MS .
  • Kinetic studies : Variable-temperature NMR monitors intermediates in real-time (e.g., thiolate anion formation at −20°C) .
  • Computational validation : Comparing DFT-calculated activation energies with experimental Arrhenius plots confirms proposed mechanisms .

Basic: What are common pitfalls in crystallizing thiadiazole-pyrimidine hybrids?

Answer:

  • Solvent selection : High-polarity solvents (DMSO/water mixtures) improve crystal growth but may trap solvent molecules .
  • pH sensitivity : Adjusting pH to 8–9 during precipitation avoids decomposition of acid-labile thiadiazole rings .
  • Polymorphism : Slow cooling (0.5°C/min) from DMF/ethanol reduces polymorphic forms .

Advanced: How can machine learning enhance SAR studies for this compound class?

Answer:

  • Feature engineering : Descriptors like LogP, topological polar surface area (TPSA), and H-bond donors are trained against bioactivity data to predict ADMET properties .
  • Generative models : Deep learning (e.g., GANs) designs novel analogs with optimized sulfanyl or carboxamide substituents .

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